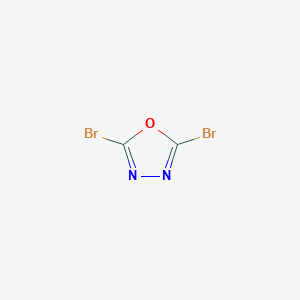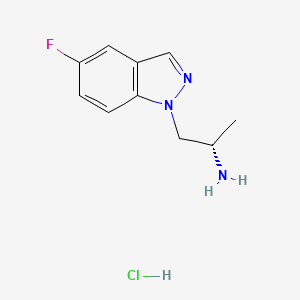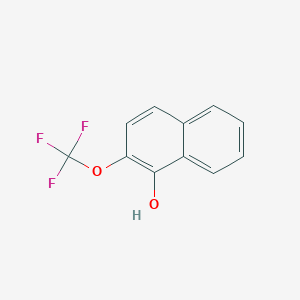![molecular formula C11H7ClN4 B11879128 4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 30129-52-3](/img/structure/B11879128.png)
4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has gained significant attention in scientific research due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of hydrazine with 2,4-dichloropyrimidine-5-carbaldehyde in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for about 30 minutes, followed by extraction with ethyl acetate (EtOAc) and drying with sodium sulfate. The solvent is then removed to yield the desired compound as an orange solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The pyrazolopyrimidine scaffold can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts and specific reaction conditions are employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can exhibit different biological activities and properties.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), making it a candidate for cancer research
Industry: The compound’s unique structure and reactivity make it valuable for the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy .
類似化合物との比較
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine: A compound with potent inhibitory activity against casein kinase 1 (CK1).
4-Aminopyrazolo[3,4-d]pyrimidine: Known for its structural resemblance and potential biological activities.
Uniqueness
4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. Its ability to inhibit CDK2 selectively makes it a valuable compound for targeted cancer therapy .
特性
CAS番号 |
30129-52-3 |
|---|---|
分子式 |
C11H7ClN4 |
分子量 |
230.65 g/mol |
IUPAC名 |
4-chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H7ClN4/c12-9-8-6-13-16-11(8)15-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,13,14,15,16) |
InChIキー |
HRPLQFSPXMTKGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3)C(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibenzo[b,g][1,8]naphthyridine](/img/structure/B11879045.png)
![1-Benzylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11879048.png)










![8-Acetyl-2H-furo[2,3-H]chromen-2-one](/img/structure/B11879105.png)

